Antitumor Activity of 2-Amino-4-nitrobenzamide Relative to CB 1954
In the context of nitroreductase-activated prodrugs, the isomeric 2-amino-4-nitrobenzamide derivative was found to be 'much less active' than the lead compound CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and its primary urinary metabolite (4-amino-5-(1-aziridinyl)-2-nitrobenzamide) in antitumor assays [1]. This establishes its utility as a negative control or a scaffold for further modification, rather than a direct therapeutic candidate.
| Evidence Dimension | Antitumor Activity |
|---|---|
| Target Compound Data | Described as 'much less active' than CB 1954. |
| Comparator Or Baseline | CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and its 4-amino metabolite |
| Quantified Difference | Qualitative but significantly lower efficacy; not a major urinary metabolite. |
| Conditions | In vivo and in vitro antitumor studies in rat models. |
Why This Matters
This differential activity profile justifies its use as an essential negative control in nitroreductase/prodrug research and a distinct starting point for structure-activity relationship (SAR) studies.
- [1] Jarman, M., Ross, W. C., & Swallow, W. H. (1973). The metabolism of the anti-tumour agent 5-(1-aziridinyl)-2,4-dinitrobenzamide (CB 1954). Biochemical Pharmacology, 22(10), 1165-1175. View Source
